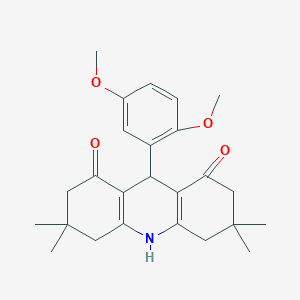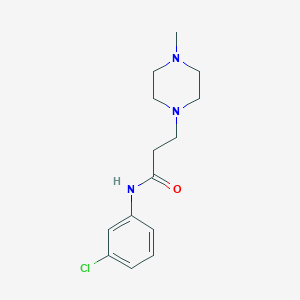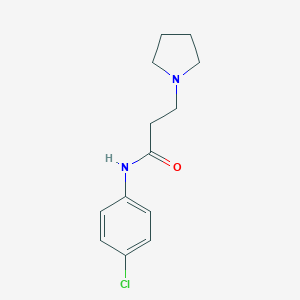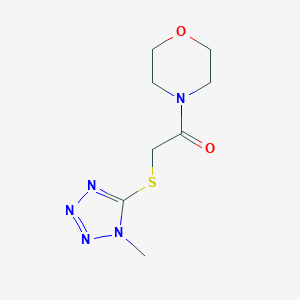![molecular formula C13H18N4 B249315 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)
1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is also known as JB-93182 and has a molecular formula of C15H20N4.
Wirkmechanismus
The mechanism of action of 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine is complex and not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of these neurotransmitters, leading to increased synaptic transmission and enhanced neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased synaptic transmission, enhanced neuronal activity, and modulated neurotransmitter systems. This compound has also been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine in lab experiments is its potential as a modulator of neurotransmitter systems, making it a valuable tool for studying the effects of these systems on various physiological and behavioral processes. However, one of the main limitations of using this compound is its complex mechanism of action, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine. One area of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of the potential neuroprotective effects of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its role in modulating neurotransmitter systems.
Synthesemethoden
The synthesis of 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine involves a multistep process that starts with the reaction of 2-nitroaniline with ethylene glycol in the presence of sulfuric acid to form 2-nitrophenyl ethylene glycol ether. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to form 2-phenylethanol. The next step involves the reaction of 2-phenylethanol with 1-pyrrolidine in the presence of potassium carbonate to form 1-(2-hydroxyethyl)pyrrolidine. Finally, this intermediate is reacted with 2-aminobenzimidazole in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a modulator of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various disorders, including anxiety, depression, and addiction.
Eigenschaften
Molekularformel |
C13H18N4 |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C13H18N4/c14-13-15-11-5-1-2-6-12(11)17(13)10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-10H2,(H2,14,15) |
InChI-Schlüssel |
TWYNWMMHDUDLKS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2N |
Kanonische SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















